molecular formula C6H3Br2F2NO B13094548 5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol

5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol

Cat. No.: B13094548
M. Wt: 302.90 g/mol
InChI Key: ZGLQWHODLJJSFU-UHFFFAOYSA-N
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Description

5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3Br2F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the bromination of 2-(difluoromethyl)pyridin-3-ol using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C6H3Br2F2NO

Molecular Weight

302.90 g/mol

IUPAC Name

5,6-dibromo-2-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H3Br2F2NO/c7-2-1-3(12)4(6(9)10)11-5(2)8/h1,6,12H

InChI Key

ZGLQWHODLJJSFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)Br)C(F)F)O

Origin of Product

United States

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